1-Hydroxy-2-octylanthracene-9,10-dione
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Overview
Description
1-Hydroxy-2-octylanthracene-9,10-dione is an organic compound with the molecular formula C({22})H({24})O(_{3}). It belongs to the class of anthraquinones, which are known for their diverse applications in various fields such as dyes, pigments, and pharmaceuticals . This compound is characterized by the presence of a hydroxy group at the first position and an octyl group at the second position on the anthracene-9,10-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxy-2-octylanthracene-9,10-dione can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of anthracene with octanoyl chloride, followed by oxidation to introduce the quinone functionality. The hydroxy group can be introduced via a subsequent hydroxylation reaction .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-2-octylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the quinone moiety back to the hydroquinone form.
Substitution: The hydroxy and octyl groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroquinone derivatives .
Scientific Research Applications
1-Hydroxy-2-octylanthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various anthraquinone derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Hydroxy-2-octylanthracene-9,10-dione involves its interaction with molecular targets and pathways within biological systems. The hydroxy and octyl groups play a crucial role in modulating its activity. The compound can interact with cellular enzymes and receptors, leading to various biological effects. Detailed studies are required to elucidate the specific pathways involved .
Comparison with Similar Compounds
- 1-Hydroxy-2-methylanthracene-9,10-dione
- 1-Hydroxy-2-ethylanthracene-9,10-dione
- 1-Hydroxy-2-propylanthracene-9,10-dione
Comparison: 1-Hydroxy-2-octylanthracene-9,10-dione is unique due to the presence of the longer octyl chain, which can influence its solubility, reactivity, and biological activity compared to its shorter-chain analogs. This uniqueness makes it a valuable compound for specific applications where these properties are desired .
Properties
CAS No. |
90395-97-4 |
---|---|
Molecular Formula |
C22H24O3 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
1-hydroxy-2-octylanthracene-9,10-dione |
InChI |
InChI=1S/C22H24O3/c1-2-3-4-5-6-7-10-15-13-14-18-19(20(15)23)22(25)17-12-9-8-11-16(17)21(18)24/h8-9,11-14,23H,2-7,10H2,1H3 |
InChI Key |
HXTGXHDAKMEYEC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)O |
Origin of Product |
United States |
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